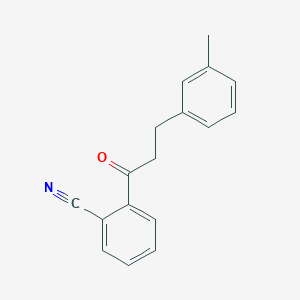

2'-Cyano-3-(3-methylphenyl)propiophenone

Description

Contextual Significance of Propiophenone (B1677668) Derivatives in Chemical Research

Propiophenone, a simple aryl ketone, and its derivatives are foundational structures in organic synthesis. wikipedia.org They serve as versatile intermediates for creating more complex molecules. manavchem.com A significant area of their application is in medicinal chemistry, where the propiophenone skeleton is a key building block for various pharmaceuticals. manavchem.comontosight.ai

Propiophenone derivatives are instrumental in the synthesis of drugs targeting the central nervous system, including anxiolytics and hypnotics. manavchem.com A notable example is Bupropion (B1668061), an aminoketone antidepressant that contains a propiophenone moiety. manavchem.com Furthermore, certain derivatives, such as paroxypropione (4-hydroxypropiophenone), function as adrenergic beta-antagonists, which are used in the treatment of hypertension, cardiac arrhythmias, and anxiety. manavchem.com The related butyrophenones form the structural basis for a class of antipsychotic drugs. manavchem.com Beyond pharmaceuticals, propiophenones are used to synthesize other organic compounds like synthetic aryl alkenes and are found in the fragrance industry. wikipedia.orgmanavchem.com

Importance of Cyano and Methylphenyl Moieties in Advanced Organic Frameworks

The functional groups attached to the propiophenone core—the cyano and methylphenyl moieties—impart specific properties and reactivity, making them crucial components in the design of advanced organic frameworks.

The cyano group (-C≡N) is recognized as one of the most versatile functionalities in organic chemistry. researchgate.net As a component of nitriles, this group is highly polar and consists of a carbon atom triple-bonded to a nitrogen atom. fiveable.meteachy.aiyoutube.com Its electronic properties, including a high dipole moment and the ability to act as an inductively withdrawing group, significantly influence the reactivity of the parent molecule. youtube.comwikipedia.org The cyano group is a valuable synthetic handle, as it can be readily converted into a wide range of other functional groups, such as primary amines, carboxylic acids, amides, and ketones. researchgate.netteachy.ai This versatility makes nitriles essential intermediates in the synthesis of pharmaceuticals, including vitamins and antibiotics, as well as materials like synthetic rubbers and acrylic plastics. youtube.comallen.in

The methylphenyl group , also known as a tolyl group, consists of a phenyl ring substituted with a methyl group (-CH₃). goong.comlibretexts.org This moiety is a common feature in many organic compounds and is significant in medicinal chemistry and materials science. goong.com The presence of the methylphenyl substituent can alter the molecule's physical and chemical properties, such as its lipophilicity (fat solubility), which is a critical parameter in drug design. goong.com The position of the methyl group on the phenyl ring (ortho, meta, or para) further refines these properties. In the case of 3'-methyl propiophenone, a closely related structure, it serves as a key intermediate in the preparation of bupropion analogues, highlighting the relevance of the meta-methylphenyl arrangement in pharmaceutical synthesis. google.com

Scope and Academic Relevance of the Compound in Contemporary Chemical Inquiry

While extensive, dedicated research on 2'-Cyano-3-(3-methylphenyl)propiophenone is not widely documented in public literature, its academic relevance can be inferred from the significance of its constituent parts and its position within a broader class of chemical compounds. The molecule is a chalcone-like structure, a class of compounds known for diverse biological activities. The synthesis of related cyanated compounds, such as 2-cyanoacrylamides and 3-cyano-2-pyridones, is an active area of chemical research, often driven by the search for new therapeutic agents. mdpi.commdpi.com

The specific combination of the 2'-cyano group on one aromatic ring and the 3-methylphenyl group on the other suggests that this compound is likely of interest as a synthetic intermediate or a member of a chemical library for screening purposes. Researchers often synthesize novel libraries of compounds with systematic variations in their functional groups to explore structure-activity relationships (SAR) in drug discovery or to develop new materials with specific electronic or physical properties. The presence of the reactive cyano group and the modifiable aromatic rings makes this compound a potentially valuable precursor for creating more complex heterocyclic systems or functional polymers. Its study contributes to the fundamental understanding of how these specific functional groups interact and influence molecular properties, which is a core aspect of contemporary chemical inquiry.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(3-methylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-5-4-6-14(11-13)9-10-17(19)16-8-3-2-7-15(16)12-18/h2-8,11H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRRFMYETQDSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644061 | |

| Record name | 2-[3-(3-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-43-7 | |

| Record name | 2-[3-(3-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for the Characterization of 2 Cyano 3 3 Methylphenyl Propiophenone

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of 2'-Cyano-3-(3-methylphenyl)propiophenone by probing the interactions of the molecule with electromagnetic radiation. While specific experimental data for this compound is not widely available in published literature, the application of standard spectroscopic techniques would yield precise structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each type of proton. This would include a singlet for the methyl group (–CH₃) on the tolyl ring, complex multiplets in the aromatic region for the protons on the two different phenyl rings, and two triplets for the adjacent methylene (B1212753) groups (–CH₂–CH₂–) of the propiophenone (B1677668) backbone. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would reveal signals for every unique carbon atom. Key expected signals include those for the methyl carbon, the two methylene carbons, the aromatic carbons, and the distinct quaternary carbons of the carbonyl (C=O) and cyano (C≡N) groups at characteristic chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. A strong, sharp peak around 2220-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. scielo.org.mxnist.gov Another strong absorption band, typically in the range of 1680-1700 cm⁻¹, would be indicative of the ketone's carbonyl (C=O) group. mdpi.com Other bands would correspond to C-H bonds in the aromatic rings and the aliphatic chain, as well as C=C stretching vibrations within the aromatic rings. nih.govmdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its exact mass. rsc.org High-resolution mass spectrometry (HRMS) would provide the elemental composition with high accuracy. The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group, providing structural clues that corroborate the proposed structure. nih.gov

Table 4.1.1: Expected Spectroscopic Data for this compound

| Technique | Expected Key Features |

|---|---|

| ¹H NMR | - Singlet for the methyl group protons

|

| ¹³C NMR | - Signals for methyl, methylene, and aromatic carbons

|

| IR Spectroscopy | - Sharp C≡N stretch (~2220-2260 cm⁻¹)

|

| Mass Spectrometry | - Molecular ion peak corresponding to the compound's molecular weight

|

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method, likely using a C18 column, would be developed. researchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The compound possesses two aromatic rings, making it strongly UV-active and thus easily detectable with a UV detector. A purity analysis would show a major peak for the target compound, with its area percentage representing the sample's purity. The method can be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision. researchgate.net

Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, gas chromatography can also be employed for purity analysis. nih.gov Often coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of the main component as well as any volatile impurities. A capillary column with a suitable stationary phase would be used, and the compound would be eluted based on its boiling point and interaction with the column.

Table 4.2.1: Chromatographic Methods for Analysis

| Method | Application | Typical Conditions |

|---|---|---|

| HPLC | Purity determination | Reverse-phase C18 column, Water/Acetonitrile mobile phase, UV detection |

| GC-MS | Purity assessment and impurity identification | Capillary column, Temperature gradient, Mass spectrometric detection |

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a compound in the solid state. If a high-quality single crystal of this compound can be grown, this method would provide precise atomic coordinates.

This analysis would yield a definitive confirmation of the molecular connectivity. Furthermore, it would provide detailed structural parameters, including:

Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule. mdpi.com

Conformation: The dihedral angles defining the spatial orientation of the 2'-cyanophenyl and 3-methylphenyl rings relative to the propiophenone backbone. nih.govresearchgate.net

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-π stacking that stabilize the crystal structure. mdpi.comnih.gov

Such data is invaluable for understanding structure-property relationships and for computational modeling studies.

Thermal Analysis for Understanding Molecular Stability and Transitions

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For this compound, these methods provide critical information on its stability, melting behavior, and potential polymorphism.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point. researchgate.net The temperature of this peak defines the melting point, and the area under the peak corresponds to the enthalpy of fusion. DSC can also be used to detect other thermal events, such as glass transitions or solid-solid phase transitions, which would indicate the presence of amorphous content or different crystalline forms (polymorphs). mdpi.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This analysis is used to determine the thermal stability of the compound. The TGA curve would show the temperature at which the compound begins to decompose, identified by a significant loss of mass. researchgate.net This provides an upper limit for the temperature at which the compound can be handled or processed without degradation.

Table 4.4.1: Thermal Analysis Techniques

| Technique | Information Obtained |

|---|---|

| Differential Scanning Calorimetry (DSC) | - Melting point

|

| Thermogravimetric Analysis (TGA) | - Thermal stability

|

Theoretical and Computational Chemistry Studies on 2 Cyano 3 3 Methylphenyl Propiophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., CNDO/II)

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. Methods like the Complete Neglect of Differential Overlap (CNDO/II), while being a semi-empirical method, have historically provided valuable qualitative insights into electron distribution and molecular orbitals. For 2'-Cyano-3-(3-methylphenyl)propiophenone, such calculations would focus on the distribution of electron density, identifying electrophilic and nucleophilic sites.

The presence of the cyano (-CN) group, a strong electron-withdrawing group, and the carbonyl (C=O) group would significantly influence the electronic landscape of the molecule. These calculations can determine the partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap would suggest higher reactivity.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Parameter | Predicted Value/Information | Significance |

|---|---|---|

| Partial Atomic Charges | Negative charges on N (cyano) and O (carbonyl); Positive charges on adjacent carbons. | Indicates sites for nucleophilic and electrophilic attack. |

| Dipole Moment | A significant dipole moment is expected due to polar groups. | Influences intermolecular interactions and solubility. |

| HOMO Energy | Localized on the phenyl rings and the propiophenone (B1677668) backbone. | Region susceptible to electrophilic attack. |

| LUMO Energy | Concentrated around the cyano and carbonyl groups. | Region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Predicted to be moderate, indicating reasonable stability. | Relates to the electronic absorption properties and reactivity. |

Molecular Modeling and Conformational Analysis of the Compound

The three-dimensional structure and conformational flexibility of this compound are key to understanding its biological activity and physical properties. Molecular modeling techniques, often employing methods like Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory, are used to perform conformational analysis. researchgate.net

This analysis involves rotating the single bonds within the molecule to identify the most stable, low-energy conformations. For this compound, key dihedral angles would be those around the bonds connecting the phenyl rings to the propiophenone core. The interaction between the cyano group, the methylphenyl group, and the rest of the molecule will dictate the preferred spatial arrangement. The results of such an analysis are typically presented as a potential energy surface, highlighting the energy minima corresponding to stable conformers. Computational studies on similar multi-ring structures often reveal several low-energy conformers that can coexist. mdpi.com

Table 2: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(cyano-phenyl)-C(carbonyl)-Cα-Cβ | Rotation around the carbonyl-alpha carbon bond. | Determines the relative orientation of the two phenyl rings. |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.govresearchgate.net For this compound, theoretical calculations can provide valuable information:

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods can predict the 1H and 13C NMR chemical shifts. nih.gov The predicted spectra would show distinct signals for the aromatic protons and carbons, the methyl group protons and carbon, and the protons and carbons of the propiophenone backbone.

IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared spectrum. Key vibrational modes would include the C≡N stretch of the cyano group, the C=O stretch of the ketone, C-H stretches of the aromatic and aliphatic parts, and various bending vibrations. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and thus the UV-Vis absorption spectrum. nih.gov The calculations would likely predict absorptions in the UV region corresponding to π-π* and n-π* transitions within the aromatic rings and the carbonyl group.

Furthermore, computational methods can be employed to explore potential reaction pathways. By calculating the energy profiles of possible reactions, such as nucleophilic addition to the carbonyl carbon or reactions involving the cyano group, theoretical chemists can predict the most likely products and the activation energies required for these transformations. This information is invaluable for understanding the chemical behavior and potential synthesis or degradation pathways of the compound.

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Corresponding Functional Group/Structural Element |

|---|---|---|

| ¹H NMR | Aromatic protons (multiplets), Aliphatic protons (multiplets), Methyl protons (singlet). | Phenyl rings, Propiophenone chain, Methyl group. |

| ¹³C NMR | Aromatic carbons, Carbonyl carbon, Cyano carbon, Aliphatic carbons, Methyl carbon. | Phenyl rings, Ketone, Cyano group, Propiophenone chain, Methyl group. |

| IR | Strong absorption around 2220-2260 cm⁻¹, Strong absorption around 1685 cm⁻¹. | C≡N stretch, C=O stretch. |

| UV-Vis | Absorption maxima in the UV range. | π-π* and n-π* transitions. |

Derivatization Strategies and Analog Synthesis of 2 Cyano 3 3 Methylphenyl Propiophenone

Chemical Modifications of the Cyano Group

The cyano group (-C≡N) is a highly versatile functional group that can be transformed into a variety of other functionalities, providing a key handle for the derivatization of 2'-Cyano-3-(3-methylphenyl)propiophenone.

Hydrolysis: The nitrile functionality can undergo hydrolysis under acidic or basic conditions to yield either an amide or a carboxylic acid. Controlled hydrolysis, often using milder conditions, can selectively produce the corresponding amide, 2'-carbamoyl-3-(3-methylphenyl)propiophenone. More vigorous conditions, such as prolonged heating with strong acid or base, will lead to the formation of the carboxylic acid, 2'-carboxy-3-(3-methylphenyl)propiophenone.

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂SO₄ (conc.), H₂O, heat | 2'-Carboxy-3-(3-methylphenyl)propiophenone |

| This compound | H₂O₂, NaOH, EtOH | 2'-Carbamoyl-3-(3-methylphenyl)propiophenone |

Reduction: The cyano group can be reduced to a primary amine, yielding 2'-(aminomethyl)-3-(3-methylphenyl)propiophenone. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents like H₂/Raney Nickel. This introduces a basic nitrogen atom, significantly altering the molecule's physicochemical properties.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. LiAlH₄, Et₂O; 2. H₂O | 2'-(Aminomethyl)-3-(3-methylphenyl)propiophenone |

| This compound | H₂, Raney Ni, NH₃, high pressure | 2'-(Aminomethyl)-3-(3-methylphenyl)propiophenone |

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings. For instance, a [3+2] cycloaddition with an azide, such as sodium azide, can lead to the formation of a tetrazole ring. Similarly, reaction with hydroxylamine (B1172632) can yield an oxadiazole, while reaction with a nitrile oxide can form an isoxazole. These transformations introduce aromatic heterocyclic moieties, which can significantly influence the biological activity of the resulting analogs. researchgate.net

| Starting Material | Reagent | Resulting Heterocycle |

| This compound | Sodium Azide (NaN₃) | Tetrazole |

| This compound | Hydroxylamine (NH₂OH) | Oxadiazole |

| This compound | Nitrile Oxide (R-CNO) | Isoxazole |

Functionalization and Substitution on the Propiophenone (B1677668) Backbone

The propiophenone backbone offers reactive sites for functionalization, primarily at the α- and β-positions relative to the carbonyl group.

α-Halogenation and Subsequent Reactions: The α-carbon of the propiophenone can be halogenated, typically with bromine in acetic acid, to yield 2'-cyano-2-bromo-3-(3-methylphenyl)propiophenone. This α-bromo ketone is a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups such as amines, azides, and thiols.

Mannich Reaction: The Mannich reaction provides a route to introduce an aminomethyl group at the β-position. This three-component condensation involves the reaction of the propiophenone with formaldehyde (B43269) and a primary or secondary amine. The resulting Mannich base, a β-amino ketone, can be a valuable synthetic intermediate.

| Reactants | Reagents | Product Type |

| This compound, Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Acid catalyst (e.g., HCl) | β-Amino ketone (Mannich Base) |

Substitution Pattern Variations on the Methylphenyl Ring

The 3-methylphenyl ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. The existing methyl group is an ortho-, para-directing activator.

Nitration and Halogenation: Nitration of the methylphenyl ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, primarily at the ortho and para positions relative to the methyl group. Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst will also yield ortho- and para-substituted products.

Oxidation of the Methyl Group: The methyl group itself can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This transformation would yield 3-(2'-cyanopropionyl)benzoic acid, introducing a carboxylic acid functionality.

| Starting Material | Reagents and Conditions | Product |

| This compound | HNO₃, H₂SO₄ | 2'-Cyano-3-(4-nitro-3-methylphenyl)propiophenone and 2'-Cyano-3-(2-nitro-3-methylphenyl)propiophenone |

| This compound | Br₂, FeBr₃ | 2'-Cyano-3-(4-bromo-3-methylphenyl)propiophenone and 2'-Cyano-3-(2-bromo-3-methylphenyl)propiophenone |

| This compound | 1. KMnO₄, H₂O, heat; 2. H₃O⁺ | 3-(2'-Cyanopropionyl)benzoic acid |

Synthesis of Novel Heterocyclic Analogs Incorporating Propiophenone and Cyano Moieties

The core structure of this compound can be utilized as a building block for the synthesis of various heterocyclic analogs. This is often achieved by first forming an α,β-unsaturated ketone (chalcone) intermediate through condensation with an aromatic aldehyde.

Synthesis of Pyridines: The reaction of the corresponding chalcone (B49325) intermediate with malononitrile (B47326) in the presence of a base like ammonium (B1175870) acetate (B1210297) can lead to the formation of highly substituted 2-aminopyridine (B139424) derivatives. fayoum.edu.eg Alternatively, reaction with ethyl cyanoacetate (B8463686) can yield pyridone derivatives. researchgate.net

Synthesis of Pyrimidines: Pyrimidine analogs can be synthesized by the reaction of the chalcone intermediate with amidines, such as guanidine (B92328) or urea, under basic conditions. ijper.orgderpharmachemica.com

Synthesis of Pyrazoles and Isoxazoles: The α,β-unsaturated ketone system of the chalcone intermediate is a key precursor for the synthesis of five-membered heterocycles. Reaction with hydrazine (B178648) or its derivatives yields pyrazoline, which can be oxidized to the corresponding pyrazole. nih.govthepharmajournal.com Similarly, reaction with hydroxylamine hydrochloride leads to the formation of isoxazoline, which can be converted to isoxazole. derpharmachemica.comnih.gov

Gewald Reaction for Thiophene Synthesis: The Gewald reaction offers a route to synthesize 2-aminothiophenes. This multicomponent reaction involves the condensation of a ketone (or in this case, a precursor that can generate an α-mercaptoketone in situ), an activated nitrile, and elemental sulfur in the presence of a base. arkat-usa.orgwikipedia.org

| Heterocycle | Key Reagents for Synthesis from Chalcone Intermediate |

| Pyridine | Malononitrile, Ammonium Acetate |

| Pyrimidine | Guanidine, Base |

| Pyrazole | Hydrazine Hydrate |

| Isoxazole | Hydroxylamine Hydrochloride |

| Thiophene (via Gewald) | Elemental Sulfur, Activated Nitrile, Base |

Advanced Research Applications of 2 Cyano 3 3 Methylphenyl Propiophenone and Its Derivatives

Applications in Materials Science

Supramolecular Assembly and Chirality Studies

The molecular architecture of 2'-Cyano-3-(3-methylphenyl)propiophenone, a class of compounds known as chalcones, provides a valuable platform for investigations into supramolecular chemistry. The presence of the cyano (C≡N) group, the carbonyl (C=O) group, and aromatic rings facilitates a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. These interactions are fundamental to the process of supramolecular assembly, where individual molecules self-organize into well-defined, higher-order structures.

Crystal engineering studies on chalcone (B49325) derivatives demonstrate that the substitution patterns on the aromatic rings significantly influence molecular conformation (s-cis vs. s-trans) and the resulting crystal packing. mdpi.com For instance, the position of functional groups can dictate the planarity of the molecule, which in turn affects how molecules arrange themselves in the solid state. mdpi.com In derivatives of this compound, the cyano group can act as a hydrogen bond acceptor, guiding the formation of specific, predictable networks within a crystal lattice. This controlled self-assembly is crucial for designing new materials with tailored physical and chemical properties.

Regarding chirality, the parent compound this compound is achiral as it does not possess a stereogenic center. However, the chalcone scaffold is a prime candidate for the introduction of chirality through asymmetric synthesis. The α,β-unsaturated ketone moiety can undergo various enantioselective reactions, such as Michael additions, to create chiral derivatives. mdpi.com The development of methods for the enantiomeric resolution of chiral chalcone analogues is a significant area of research, as the individual enantiomers of a chiral molecule can exhibit distinct properties. researchgate.net Common techniques for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or the use of chiral column chromatography. wikipedia.orgmdpi.com Obtaining enantiomerically pure compounds is essential for applications where stereochemistry is critical. ardena.comrsc.org

Integration into Sustainable Chemical Processes

The synthesis and transformation of this compound and its derivatives are increasingly being aligned with the principles of sustainable chemistry, aiming to reduce environmental impact and enhance efficiency.

Green Chemistry Principles Applied to Synthesis and Transformation

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. For chalcones like this compound, this involves a shift from traditional synthetic methods to more eco-friendly alternatives. The Claisen-Schmidt condensation, the primary reaction for synthesizing chalcones, has been a major focus for the application of these principles. nih.gov

Development of Greener Solvents and Reaction Media

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research has demonstrated the successful synthesis of chalcones under solvent-free conditions, often utilizing techniques like grinding or mechanochemistry, which can lead to higher yields and shorter reaction times. researchgate.net Water, being a non-toxic and non-flammable solvent, has been explored as a green medium for chalcone synthesis. mdpi.com Additionally, other environmentally benign solvents and media such as polyethylene (B3416737) glycol (PEG) and ionic liquids have been employed to facilitate cleaner reactions. nih.gov

Interactive Table: Greener Synthetic Methods for Chalcone Synthesis

| Method | Catalyst/Medium | Advantages |

| Solvent-Free Grinding | Solid NaOH or other bases | Reduces solvent waste, simple procedure, often high yield. |

| Microwave Irradiation | Various catalysts, often solvent-free | Dramatically reduces reaction time, improves yield. ekb.eg |

| Aqueous Synthesis | Phase-transfer catalyst in water | Eliminates organic solvents, environmentally benign. nih.gov |

| Ionic Liquids | Reusable ionic liquid | Acts as both solvent and catalyst, can be recycled. nih.gov |

Design of Catalysts for Enhanced Atom Economy and Efficiency

Atom economy is a measure of how efficiently a chemical process converts starting materials into the final product. The Claisen-Schmidt condensation inherently possesses good atom economy, as it combines an acetophenone (B1666503) and a benzaldehyde (B42025) with the loss of only a water molecule. To further improve efficiency, research has focused on developing novel catalysts. This includes the use of solid acid and base catalysts, which are easily separated from the reaction mixture and can often be reused, reducing waste. nih.gov Methodologies such as the Wittig reaction have also been explored as alternatives, although they may present challenges in atom economy due to the generation of stoichiometric byproducts like triphenylphosphine (B44618) oxide. mdpi.com

Strategies for Waste Prevention and Byproduct Minimization

Waste prevention is a cornerstone of green chemistry. For the synthesis of this compound, this is achieved through several strategies. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, minimizes solvent use and waste from purification steps. wikipedia.org The development of high-yield protocols is also crucial, as higher yields mean less unreacted starting material and fewer byproducts to manage. The choice of synthetic route is critical; for example, while the Wittig reaction can be effective, its generation of a significant byproduct makes it less desirable from a waste prevention standpoint compared to a highly optimized aldol (B89426) condensation. mdpi.com

Role in Pharmaceutical Intermediate Synthesis and Molecular Design (excluding biological activity profiles and clinical data)

The this compound molecule is a valuable synthon, or building block, in organic synthesis, particularly for the construction of more complex heterocyclic compounds used in pharmaceutical design. acs.orgjournalcra.com The chalcone framework, characterized by its α,β-unsaturated carbonyl system, is a versatile scaffold that can undergo a wide array of chemical transformations. nih.govresearchgate.net

The reactive nature of this scaffold allows it to be a precursor for a variety of heterocyclic rings that are prevalent in medicinal chemistry. ias.ac.innih.gov For example, the reaction of chalcones with binucleophilic reagents can lead to the formation of five- and six-membered rings. Reactions with hydrazine (B178648) derivatives can yield pyrazolines, while reactions with amidines or ureas can produce pyrimidines. nih.govjournalcra.com The cyano group present in this compound adds another layer of synthetic utility, as it can be transformed into other functional groups or participate directly in cyclization reactions to form nitrogen-containing heterocycles like pyridines. thieme-connect.debaranlab.org The use of cyano-functionalized synthons, such as cyanoacetamide, is a well-established strategy in heterocyclic synthesis. tubitak.gov.trresearchgate.net

This modular approach, using the chalcone scaffold to build diverse heterocyclic systems, is a cornerstone of modern molecular design in the search for new pharmaceutical compounds.

Interactive Table: Examples of Heterocyclic Scaffolds from Chalcone Intermediates

| Reagent Class | Resulting Heterocycle |

| Hydrazines | Pyrazoles/Pyrazolines nih.gov |

| Guanidine (B92328)/Urea | Pyrimidines journalcra.com |

| Hydroxylamine (B1172632) | Isoxazoles/Isoxazolines nih.gov |

| Malononitrile (B47326)/Ammonium (B1175870) Acetate (B1210297) | Substituted Pyridines wikipedia.org |

Q & A

Q. What synthetic methodologies are recommended for introducing the cyano group in 2'-Cyano-3-(3-methylphenyl)propiophenone?

The cyano group can be introduced via nucleophilic substitution or cyanation reactions. For example, electrophilic attack using nitrile-containing reagents (e.g., phenylisothiocyanate) followed by chloroacetyl chloride under basic conditions has been employed for similar nitrile-containing compounds . Alternatively, transition-metal-catalyzed cyanation (e.g., using CuCN or Pd catalysts) may be viable. Ensure inert atmospheres and anhydrous conditions to avoid side reactions.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- NMR : Analyze H and C spectra to verify the ketone (δ ~200–220 ppm for carbonyl) and cyano (δ ~110–120 ppm for C≡N) groups. Aromatic protons from the 3-methylphenyl group should show splitting patterns consistent with substitution .

- IR : Confirm the C≡N stretch (~2200–2260 cm) and ketone C=O stretch (~1680–1750 cm) .

- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (CHNO) and fragmentation patterns indicative of the cyano and methylphenyl groups .

Q. What safety protocols are critical when handling intermediates during synthesis?

- Use fume hoods for reactions involving volatile cyanide intermediates .

- Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Store waste separately and dispose via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How do steric effects from the 3-methylphenyl group influence reactivity in subsequent transformations?

The 3-methylphenyl group introduces steric hindrance, potentially slowing down nucleophilic attacks on adjacent carbons. For example, in reduction reactions (e.g., ketone to alcohol), bulky substituents may require harsher conditions (e.g., elevated temperatures or stronger reducing agents like LiAlH). Computational modeling (DFT) can predict steric and electronic effects to guide reaction optimization .

Q. How can contradictory spectral data between experimental and computational models be resolved?

Discrepancies in H NMR shifts may arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Validate computational models (e.g., DFT or MD simulations) with solvent corrections and compare experimental data under varied conditions (e.g., DMSO vs. CDCl). Cross-reference with X-ray crystallography, if feasible, to confirm spatial arrangements .

Q. What strategies minimize by-products during the coupling of 3-methylphenyl groups to the propiophenone backbone?

- Use regioselective catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings to avoid undesired cross-coupling by-products .

- Optimize reaction stoichiometry and temperature: Excess 3-methylphenylboronic acid and controlled heating (60–80°C) improve yield .

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .

Q. How does the electron-withdrawing cyano group affect the compound’s stability under acidic/basic conditions?

The cyano group increases electrophilicity at the ketone carbon, making it prone to nucleophilic attack (e.g., hydrolysis). Under basic conditions, the compound may undergo cyanide displacement, forming carboxylic acids. Stability studies under varying pH (1–14) and temperatures (25–80°C) using UV-Vis or NMR can quantify degradation pathways .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing reaction yield variability in multi-step syntheses?

Use multivariate analysis (ANOVA) to identify critical factors (e.g., temperature, catalyst loading) affecting yield. Design-of-Experiment (DoE) software (e.g., JMP or Minitab) can optimize conditions with minimal trials. For reproducibility, report confidence intervals (95%) and standard deviations across triplicate runs .

Q. How can researchers validate the purity of this compound for pharmacological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.